molecular formula C17H15N3OS2 B11661651 3-(phenylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide

3-(phenylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide

Cat. No.: B11661651
M. Wt: 341.5 g/mol
InChI Key: QGRCRXLZRAUFQW-UHFFFAOYSA-N
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Description

3-(PHENYLSULFANYL)-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]PROPANAMIDE is a complex organic compound that features a phenylsulfanyl group, a pyridinyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(PHENYLSULFANYL)-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]PROPANAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the pyridine moiety, and finally the attachment of the phenylsulfanyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(PHENYLSULFANYL)-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyridine or thiazole rings.

Scientific Research Applications

3-(PHENYLSULFANYL)-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(PHENYLSULFANYL)-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]PROPANAMIDE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved can include inhibition of signal transduction, interference with metabolic processes, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(PHENYLSULFANYL)PYRIDIN-3-AMINE: This compound shares the phenylsulfanyl and pyridine moieties but lacks the thiazole ring.

    5-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)-1H-INDOLE-2-CARBOXAMIDE: This compound has a similar pyridine structure but differs in the presence of an indole and carboxamide group.

Uniqueness

3-(PHENYLSULFANYL)-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]PROPANAMIDE is unique due to the combination of its phenylsulfanyl, pyridinyl, and thiazolyl groups, which confer specific chemical properties and potential biological activities that are not found in the similar compounds listed above.

Properties

Molecular Formula

C17H15N3OS2

Molecular Weight

341.5 g/mol

IUPAC Name

3-phenylsulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C17H15N3OS2/c21-16(8-10-22-14-6-2-1-3-7-14)20-17-19-15(12-23-17)13-5-4-9-18-11-13/h1-7,9,11-12H,8,10H2,(H,19,20,21)

InChI Key

QGRCRXLZRAUFQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CN=CC=C3

Origin of Product

United States

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